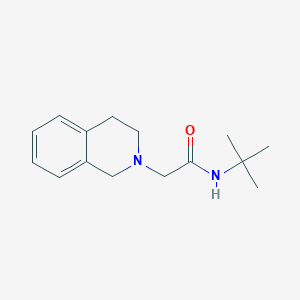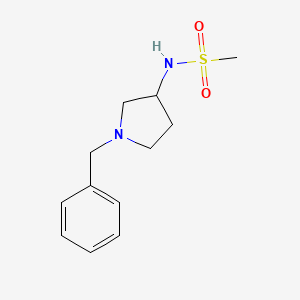![molecular formula C13H24N2O2 B7566160 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone](/img/structure/B7566160.png)
2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone, also known as CXME, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Aplicaciones Científicas De Investigación
2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antinociceptive properties. 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone is not fully understood. However, it has been suggested that 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone exerts its effects through the inhibition of various enzymes and receptors. 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone has also been shown to bind to the acetylcholinesterase enzyme, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone has also been shown to increase the levels of neurotransmitters, such as dopamine and serotonin. Additionally, 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone is its potential therapeutic applications. 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone has been shown to possess various pharmacological properties, which make it a promising candidate for drug development. However, one of the limitations of 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone is its low solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone. One of the areas of interest is the development of 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone-based drugs for the treatment of various diseases. Another area of interest is the investigation of the potential use of 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone and its potential side effects.
Conclusion:
In conclusion, 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone is a chemical compound that has shown promising results in various scientific research applications. Its potential therapeutic applications and pharmacological properties make it a promising candidate for drug development. However, further studies are needed to fully understand the mechanism of action of 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone and its potential side effects.
Métodos De Síntesis
2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone can be synthesized using different methods, such as the reaction of cyclohexylamine with morpholine and ethyl chloroacetate. Another method involves the reaction of cyclohexylamine with morpholine and 4-chlorobutyryl chloride. These methods have been optimized to produce 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone with high yield and purity.
Propiedades
IUPAC Name |
2-[cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-14(12-5-3-2-4-6-12)11-13(16)15-7-9-17-10-8-15/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTBIXGNTVNPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCOCC1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566081.png)
![3-[[Benzyl(oxolan-2-ylmethyl)amino]methyl]benzamide](/img/structure/B7566083.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea](/img/structure/B7566084.png)
![4-[4-(2-Methylprop-2-enyl)piperazin-1-yl]phenol](/img/structure/B7566086.png)

![N-[[3-(butanoylamino)phenyl]methyl]-7-methoxy-2-methylquinoline-3-carboxamide](/img/structure/B7566095.png)

![cyclopropyl-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7566102.png)

![N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B7566122.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea](/img/structure/B7566139.png)

![2-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7566148.png)
![2-methyl-3-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]quinoxaline](/img/structure/B7566165.png)